molecular formula C20H17F3N2OS B3128505 Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether CAS No. 338960-77-3

Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether

Cat. No.: B3128505
CAS No.: 338960-77-3
M. Wt: 390.4 g/mol
InChI Key: HNTPIPIDOBXKQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether is a useful research compound. Its molecular formula is C20H17F3N2OS and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route for this compound involves the initial preparation of the pyrimidine core, followed by the introduction of the phenyl and trifluoromethylated benzyl groups through nucleophilic substitution reactions. Typical reaction conditions include the use of anhydrous solvents like dichloromethane or tetrahydrofuran, with reaction temperatures controlled between -78°C to 25°C. A catalyst, often palladium-based, is used to facilitate the coupling reactions.

Industrial Production Methods: Industrial production might employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. This often involves the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: : Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur using reagents such as alkyl halides or aryl halides.

Major Products: The major products formed from these reactions vary depending on the reaction type. For oxidation, sulfoxides or sulfones might be formed. Reduction might yield simpler alkyl or aryl derivatives, while substitution often leads to the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : Its potential bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.

  • Medicine: : It is explored for its therapeutic potential, particularly in the development of new drugs for treating diseases like cancer and infectious diseases.

  • Industry: : Used in the development of advanced materials due to its unique electronic properties, which can be applied in fields such as electronics and photonics.

Mechanism of Action

The exact mechanism by which Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether exerts its effects is often studied in the context of its interaction with specific molecular targets. This includes binding to certain enzymes or receptors, thereby modulating their activity. The trifluoromethyl group often enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Compared to similar compounds such as methyl (2-phenyl-4-pyrimidinyl)methyl ether or benzyl (2-phenyl-4-pyrimidinyl)methyl ether, Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether stands out due to the presence of the trifluoromethyl group and sulfanyl linker, which confer unique electronic properties and potential biological activities. Other compounds in this class may not possess the same degree of interaction with molecular targets or may differ in their reactivity profiles.

Hopefully, this deep dive gives you a comprehensive look at the fascinating world of this compound. Any particular detail you'd like to explore further?

Properties

IUPAC Name

4-(methoxymethyl)-2-phenyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2OS/c1-26-12-17-11-18(25-19(24-17)15-7-3-2-4-8-15)27-13-14-6-5-9-16(10-14)20(21,22)23/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTPIPIDOBXKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=CC=C2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether
Reactant of Route 2
Reactant of Route 2
Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether
Reactant of Route 3
Reactant of Route 3
Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether
Reactant of Route 4
Reactant of Route 4
Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether
Reactant of Route 5
Reactant of Route 5
Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether
Reactant of Route 6
Reactant of Route 6
Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.